molecular formula C14H23NO3 B3027915 tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 1434142-21-8

tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B3027915
CAS No.: 1434142-21-8
M. Wt: 253.34
InChI Key: DENTZXANSHPNOQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C₁₄H₂₃NO₃ It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the formation of the spirocyclic core, followed by the introduction of the formyl and carboxylate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert the formyl group to an alcohol or other reduced forms.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 7-formyl-2-azaspiro[35]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals or bioactive molecules.

Industry: In industry, tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The spirocyclic structure may influence its binding affinity and specificity, leading to unique biological or chemical activities.

Comparison with Similar Compounds

  • tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 7-formyl-2-azaspiro[35]nonane-2-carboxylate is unique due to the presence of both formyl and carboxylate groups on the spirocyclic core

Properties

IUPAC Name

tert-butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h8,11H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENTZXANSHPNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142412
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-21-8
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434142-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.5]nonane-2-carboxylic acid, 7-formyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate

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